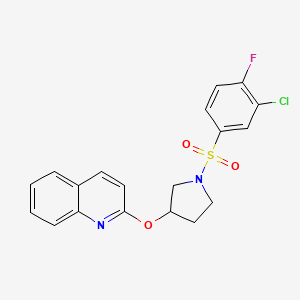

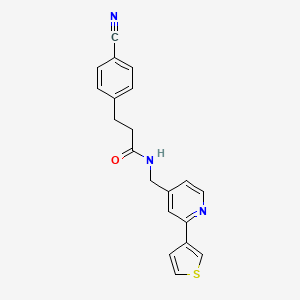

2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography , NMR spectroscopy, and computational chemistry methods to determine the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis

This would involve studying the types of chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Discovery and Characterization of Histamine H3 Receptor Inverse Agonists

A novel series of pyridazin-3-one histamine H3 receptor antagonists/inverse agonists were optimized, leading to the discovery of compounds with high affinity and selectivity for human and rat H3 receptors. These compounds demonstrate potential for the treatment of attentional and cognitive disorders due to their favorable pharmacological profiles, including water solubility, permeability, lipophilicity, and low binding to human plasma proteins. The described compounds exhibit minimal metabolism across species, suggesting good pharmacokinetic properties for CNS drug development (Hudkins et al., 2011).

Cardiotonic Activity of Dihydropyridazinone Derivatives

Research into dihydropyridazinone derivatives has uncovered compounds with potent positive inotropic activity in dogs, highlighting their potential as cardiotonic agents. These studies have identified specific compounds that significantly increase cardiac contractility with long-lasting effects, suggesting a promising avenue for the development of new treatments for heart failure (Robertson et al., 1986).

Synthesis and Antimicrobial Activity of Pyridine Derivatives

A series of novel pyridine and fused pyridine derivatives were synthesized, showcasing antimicrobial properties against various bacterial and fungal strains. These compounds, derived from citrazinic acid, have been evaluated for their antibacterial and antifungal activities, comparing favorably with standard reference drugs like streptomycin and fusidic acid. This research underscores the potential of pyridine derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Oxidative Radical Cyclization for Erythrinanes Synthesis

The synthesis of erythrinane derivatives through Mn(III)/Cu(II)-mediated oxidative radical cyclization showcases a novel approach to synthesizing complex molecular structures. This method has been applied to the formal synthesis of naturally occurring Erythrina alkaloids, indicating its utility in the synthesis of biologically active natural products (Chikaoka et al., 2003).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-24-13-5-7-17(25-2)15(10-13)16-6-8-19(22-21-16)27-12-18(23)20-11-14-4-3-9-26-14/h5-8,10,14H,3-4,9,11-12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGPQJGBWGSTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

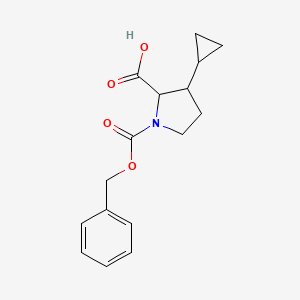

![ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2724681.png)

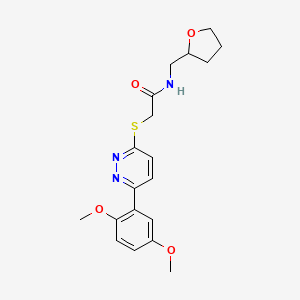

![3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2724688.png)

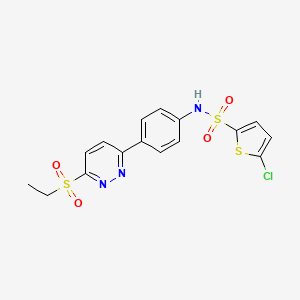

![N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2724691.png)

![Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2724693.png)